molecular formula C14H6Cl4N2O B13752185 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 2491-99-8

2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B13752185
CAS No.: 2491-99-8
M. Wt: 360.0 g/mol
InChI Key: YMEGRHRBQLZTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two 3,4-dichlorophenyl groups

Preparation Methods

The synthesis of 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dichlorobenzohydrazide with oxalyl chloride, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research indicates that it may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity is believed to result from the disruption of cell membrane integrity or interference with essential metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2,5-Bis(3,4-dichlorophenyl)-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole

Compared to these compounds, this compound is unique due to the presence of two 3,4-dichlorophenyl groups, which impart distinct electronic and steric properties

Properties

CAS No.

2491-99-8

Molecular Formula

C14H6Cl4N2O

Molecular Weight

360.0 g/mol

IUPAC Name

2,5-bis(3,4-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H6Cl4N2O/c15-9-3-1-7(5-11(9)17)13-19-20-14(21-13)8-2-4-10(16)12(18)6-8/h1-6H

InChI Key

YMEGRHRBQLZTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.